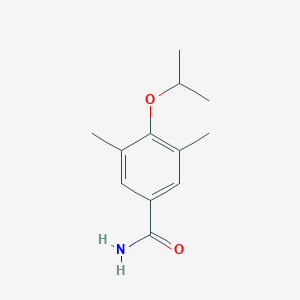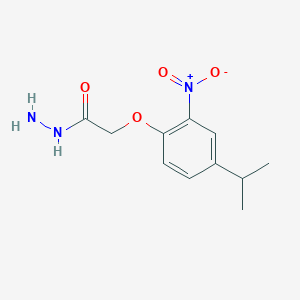
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide is an organic compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 g/mol This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazide functional group (-CONHNH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide typically involves the reaction of 2-(4-Isopropyl-2-nitrophenoxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Reduction: The nitro group (-NO2) in the compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydrazide group (-CONHNH2) can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 2-(4-Isopropyl-2-aminophenoxy)acetohydrazide.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Hydrazones formed by the reaction with aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds
Wirkmechanismus
The mechanism of action of 2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and hydrazide functional group play crucial roles in these interactions, allowing the compound to form covalent or non-covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(4-Isopropyl-2-aminophenoxy)acetohydrazide: This compound is formed by the reduction of the nitro group in this compound. It has similar chemical properties but different reactivity due to the presence of the amino group.
2-(4-Isopropyl-2-nitrophenoxy)acetic acid: This compound is the precursor to this compound and has different functional groups, leading to different reactivity and applications.
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazone: This compound is formed by the condensation of this compound with aldehydes or ketones. .
Eigenschaften
Molekularformel |
C11H15N3O4 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2-(2-nitro-4-propan-2-ylphenoxy)acetohydrazide |
InChI |
InChI=1S/C11H15N3O4/c1-7(2)8-3-4-10(9(5-8)14(16)17)18-6-11(15)13-12/h3-5,7H,6,12H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
DJYPRKCMYXTHFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




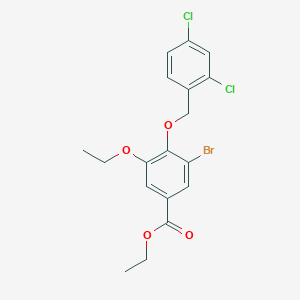
![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)
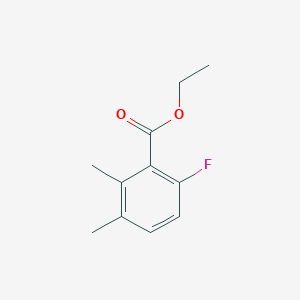
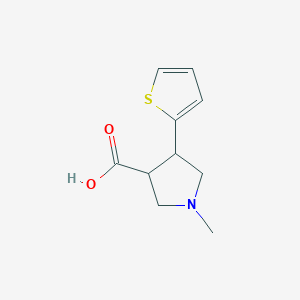
![tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B15229279.png)
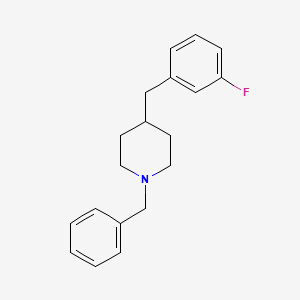
![4-Aminofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15229303.png)
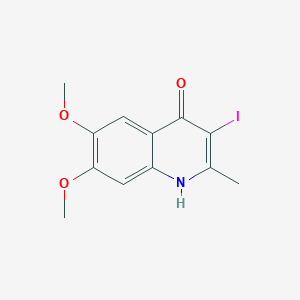

![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)
